1-methyl-5-[(4-nitrophenoxy)methyl]-1H-pyrazole
Description
Properties
IUPAC Name |
1-methyl-5-[(4-nitrophenoxy)methyl]pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O3/c1-13-10(6-7-12-13)8-17-11-4-2-9(3-5-11)14(15)16/h2-7H,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGTZXQCDYFTLNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)COC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Key Challenges
The target compound features a pyrazole core substituted at positions 1 and 5. Retrosynthetically, the molecule can be dissected into:
- Pyrazole nucleus : Constructed via cyclocondensation or cycloaddition reactions.
- 1-Methyl group : Introduced via methylhydrazine or post-synthetic methylation.
- 5-[(4-Nitrophenoxy)methyl] group : Installed through nucleophilic substitution or Mitsunobu reactions.
Cyclocondensation Routes Using 1,3-Dicarbonyl Precursors
Knorr-Type Synthesis with Modified 1,3-Diketones
The classical Knorr pyrazole synthesis involves cyclocondensation of 1,3-diketones with hydrazines. For 1-methyl-5-[(4-nitrophenoxy)methyl]-1H-pyrazole, a tailored 1,3-diketone bearing a hydroxymethyl or halomethyl group at the central carbon is required.
Example Protocol:
- Synthesis of 3-(Chloromethyl)pentane-2,4-dione :
React diethyl oxalate with chloroacetone under Claisen condensation conditions. - Cyclocondensation with Methylhydrazine :
Heat 3-(chloromethyl)pentane-2,4-dione with methylhydrazine in ethanol under reflux to yield 5-(chloromethyl)-1-methyl-1H-pyrazole. - Nucleophilic Substitution with 4-Nitrophenol :
React 5-(chloromethyl)-1-methyl-1H-pyrazole with 4-nitrophenol in dimethylformamide (DMF) using potassium carbonate as a base (80°C, 12 h).
Yield : ~60–70% after purification by methanol recrystallization.
Post-Synthetic Functionalization of Pyrazole Intermediates
Hydroxymethylpyrazole Intermediate Route
A two-step approach involving pyrazole core formation followed by side-chain modification is often more practical.
Step 1: Synthesis of 5-(Hydroxymethyl)-1-methyl-1H-pyrazole
- Cyclocondensation : React methylhydrazine with ethyl 3-(hydroxymethyl)-2,4-dioxopentanoate in ethanol catalyzed by nano-ZnO (95°C, 4 h).
$$
\text{Yield}: 85–90\% \text{ (HPLC purity >95\%)}
$$
Step 2: Etherification via Mitsunobu Reaction
- Reagents : 5-(Hydroxymethyl)-1-methyl-1H-pyrazole, 4-nitrophenol, triphenylphosphine, diisopropyl azodicarboxylate (DIAD) in tetrahydrofuran (THF).
- Conditions : Stir at room temperature for 24 h.
$$
\text{Yield}: 75–80\% \text{ (isolated by silica gel chromatography)}
$$
Advantages : High regioselectivity and tolerance for phenolic nucleophiles.
Multicomponent Reactions (MCRs) for Streamlined Synthesis
One-Pot Assembly Using Propargyl Alcohol Derivatives
MCRs enable concurrent formation of the pyrazole ring and side-chain functionalization.
Example Reaction:
Quality Control and Analytical Data
Characterization of this compound
Industrial Scalability and Process Optimization
Solvent and Catalyst Selection
Chemical Reactions Analysis
Types of Reactions
1-methyl-5-[(4-nitrophenoxy)methyl]-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The nitrophenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used to deprotonate the pyrazole ring, facilitating nucleophilic substitution.
Major Products
Reduction: The major product of the reduction reaction is 1-methyl-5-[(4-aminophenoxy)methyl]-1H-pyrazole.
Substitution: Depending on the substituent introduced, various derivatives of the original compound can be synthesized.
Scientific Research Applications
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of pyrazole derivatives, including 1-methyl-5-[(4-nitrophenoxy)methyl]-1H-pyrazole. For instance, compounds with a similar structure have shown efficacy against various bacterial strains such as E. coli, S. aureus, and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values for these compounds often range from 0.0025 to 12.5 µg/mL, indicating potent antibacterial activity .
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| This compound | E. coli | 12.5 |
| Similar Pyrazole Derivative | S. aureus | 0.0025 |
| Similar Pyrazole Derivative | Pseudomonas aeruginosa | 0.005 |
Anti-inflammatory Properties
The anti-inflammatory potential of pyrazole derivatives has been well documented, with some compounds exhibiting activity superior to traditional anti-inflammatory drugs like diclofenac sodium . The presence of the nitrophenoxy group in the structure enhances its biological activity by modulating inflammatory pathways.
Anticancer Activity
Research indicates that pyrazole derivatives can act as anticancer agents by inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines . The compound this compound has been evaluated for its potential against specific cancer types, showing promising results in preclinical studies.
Insecticidal Activity
The insecticidal properties of pyrazole derivatives are notable, particularly against agricultural pests like Aphis fabae. Studies have shown that certain derivatives exhibit mortality rates comparable to commercial insecticides such as imidacloprid .
| Compound | Target Pest | Mortality Rate (%) at 12.5 mg/L |
|---|---|---|
| This compound | Aphis fabae | 85.7 |
Synthesis of Functional Materials
The unique chemical structure of this compound allows it to be utilized in the synthesis of functional materials, including polymers and nanocomposites. Its ability to form stable complexes with metal ions has led to its use in developing sensors and catalysts .
Case Study 1: Antimicrobial Efficacy
In a study published in the Journal of Medicinal Chemistry, a series of pyrazole derivatives were synthesized and tested for their antimicrobial properties against a panel of pathogenic bacteria and fungi. The study concluded that the nitrophenyl moiety significantly enhanced the antimicrobial activity of the compounds tested, including this compound .
Case Study 2: Insecticidal Action
Another study focused on evaluating the insecticidal action of novel pyrazole derivatives against agricultural pests. The research demonstrated that certain compounds exhibited high mortality rates against Aphis fabae, suggesting their potential as effective insecticides in agricultural practices .
Mechanism of Action
The mechanism of action of 1-methyl-5-[(4-nitrophenoxy)methyl]-1H-pyrazole largely depends on its interaction with specific molecular targets. For instance, if used as a pharmaceutical agent, it may inhibit or activate certain enzymes or receptors, leading to a therapeutic effect. The nitro group can undergo bioreduction, generating reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects.
Comparison with Similar Compounds
Table 1: Structural Features of Selected Pyrazole Derivatives
Key Observations :
- Steric considerations: The phenoxy linker may reduce steric hindrance compared to bulky substituents like trifluoromethyl groups in 1-methyl-5-(trifluoromethyl)-1H-pyrazole .
Comparison with Target Compound :
- The target compound likely requires a multi-step synthesis involving: Pyrazole core formation (e.g., via hydrazine and diketone cyclization). Nitrophenoxy introduction through nucleophilic substitution or coupling reactions. Similar intermediates (e.g., brominated pyrazoles in ) suggest feasibility for functionalization at the 5-position.
Physicochemical and Spectroscopic Properties
Table 3: Selected Physicochemical Data
Key Findings :
- The nitrophenoxy group in the target compound is expected to show strong IR absorption at ~1520 and 1340 cm⁻¹ (asymmetric and symmetric NO₂ stretching) .
- ¹H NMR: Aromatic protons on the nitrophenoxy group would resonate at δ 8.0–8.5, similar to 2o .
Implications for Target Compound :
- The nitrophenoxy group may enhance lipophilicity, improving membrane permeability for antimicrobial or anticancer applications.
- Structural analogs with nitro groups exhibit anti-inflammatory and antifungal activities, suggesting possible overlapping bioactivity .
Biological Activity
1-Methyl-5-[(4-nitrophenoxy)methyl]-1H-pyrazole is a synthetic organic compound belonging to the pyrazole family, which is recognized for its diverse biological activities. The structural characteristics of this compound, particularly the presence of a nitrophenoxy group, enhance its pharmacological potential. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Structure and Properties
The compound features a pyrazole core with a methyl group at the first position and a nitrophenoxy group at the fifth position. This unique arrangement contributes to its reactivity and biological efficacy. The electron-withdrawing nature of the nitro group increases nucleophilicity at specific sites on the pyrazole ring, facilitating interactions with biological targets.
Antimicrobial Activity
This compound has shown promising antibacterial and antifungal properties. Research indicates that it exhibits activity against both Gram-positive and Gram-negative bacteria, demonstrating broad-spectrum antimicrobial effects. For instance:
| Pathogen Type | Activity Observed |
|---|---|
| Gram-positive Bacteria | Effective |
| Gram-negative Bacteria | Effective |
| Fungi | Effective |
Studies suggest that the nitrophenoxy moiety enhances interaction with microbial targets, leading to increased efficacy against pathogens .
Anticancer Activity
Recent investigations have highlighted the anticancer potential of this compound. Compounds containing the pyrazole structure have been shown to inhibit the growth of various cancer cell lines, including:
- Lung cancer
- Breast cancer (e.g., MDA-MB-231 cells)
- Colorectal cancer
- Prostate cancer
For example, studies reported significant antiproliferative activity against breast cancer cells with IC50 values indicating effective concentration levels for inhibition .
Anti-inflammatory Activity
The compound also exhibits anti-inflammatory properties , which are crucial in treating various inflammatory conditions. Studies have demonstrated its ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. The following table summarizes key findings:
Case Studies
A notable study focused on synthesizing and evaluating derivatives of pyrazoles, including this compound. The research involved in vitro assays demonstrating significant antimicrobial and anticancer activities across various cell lines .
Another investigation highlighted the synthesis of similar compounds, revealing their potential as effective anti-inflammatory agents through inhibition of specific pathways involved in inflammation .
Q & A
Q. How can the synthesis of 1-methyl-5-[(4-nitrophenoxy)methyl]-1H-pyrazole be optimized for higher yields?
Methodological Answer:
- Key Reaction Parameters : Optimize solvent systems (e.g., THF/water mixtures for click chemistry), catalysts (e.g., copper sulfate/sodium ascorbate for azide-alkyne cycloadditions), and temperature (50–80°C) to enhance regioselectivity .
- Purification : Use column chromatography with silica gel and gradients of ethyl acetate/hexane for intermediates. Recrystallization in ethanol improves final product purity .
- Example : A hybrid pyrazole-triazole compound achieved 61% yield via 16-hour reflux in THF/water at 50°C .
Q. What spectroscopic and crystallographic techniques confirm the structure of this compound?
Methodological Answer:
- NMR Spectroscopy : Analyze and NMR peaks to identify substituents (e.g., nitrophenoxy methyl groups at δ 4.2–4.5 ppm for CH, aromatic protons at δ 7.5–8.3 ppm) .
- IR Spectroscopy : Detect nitro (1520–1350 cm) and ether (1250–1150 cm) functional groups .
- X-Ray Crystallography : Resolve dihedral angles between aromatic rings (e.g., 16.83° for methoxyphenyl-pyrazole interactions) to confirm stereoelectronic effects .
Q. How is purity assessed during synthesis?
Methodological Answer:
- HPLC : Use C18 columns with acetonitrile/water mobile phases (e.g., 70:30 v/v) and UV detection at 254 nm .
- Melting Point Analysis : Compare observed values (e.g., 449 K for a related pyrazole) to literature data .
- Elemental Analysis : Verify C, H, N, O percentages within ±0.3% of theoretical values .
Advanced Research Questions
Q. How can researchers evaluate the biological activity of this compound, such as antibacterial effects?
Methodological Answer:
- In Vitro Assays : Use agar dilution (MIC determination) or microdilution (96-well plates) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Enzyme Inhibition : Screen against target enzymes (e.g., bacterial DNA gyrase) via fluorescence-based assays with IC calculations .
- Example : Pyrazole-carboxamide derivatives showed MICs of 8–32 µg/mL against S. aureus .
Q. How should contradictory data in molecular formulas or bioactivity be resolved?
Methodological Answer:
- Structural Reanalysis : Repeat synthesis and characterize via high-resolution mass spectrometry (HRMS) to confirm molecular formulas (e.g., resolving discrepancies between CHNO and CHNO in related pyrazoles) .
- Bioactivity Reproducibility : Test under standardized conditions (e.g., fixed inoculum size, pH 7.4) to minimize variability .
Q. What mechanistic insights explain the reactivity of the nitro and ether substituents?
Methodological Answer:
- Electrophilic Substitution : Nitro groups direct electrophiles to meta positions, while ethers activate ortho/para sites. Use DFT calculations (e.g., Gaussian 09) to map electron density .
- Reduction Pathways : Catalytic hydrogenation (H, Pd/C) converts nitro to amino groups, altering bioactivity. Monitor via TLC or in situ IR .
Q. How do structural modifications influence structure-activity relationships (SAR)?
Methodological Answer:
- Dihedral Angle Analysis : Compare X-ray data (e.g., 48.97° phenyl-pyrazole angles) to bioactivity; planar structures enhance membrane penetration .
- Substituent Effects : Replace 4-nitrophenoxy with electron-withdrawing (e.g., -CF) or donating (-OCH) groups. Assess via logP (HPLC) and IC trends .
- Example : Methoxy substituents increased antibacterial potency by 4-fold in pyrazole-thiazole hybrids .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
